3-(4-nitro-1H-imidazol-1-yl)pyridine
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Overview
Description
3-(4-nitro-1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitro-1H-imidazol-1-yl)pyridine typically involves the reaction of 4-nitroimidazole with a pyridine derivative. One common method includes the nucleophilic substitution reaction where 4-nitroimidazole is reacted with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 3-(4-nitro-1H-imidazol-1-yl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation: The imidazole ring can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate (K2CO3) in DMF.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed:
Reduction: 3-(4-Aminoimidazol-1-yl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
3-(4-nitro-1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)pyridine involves its interaction with cellular components. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This property makes it a potential candidate for targeting hypoxic tumor cells .
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating infections.
Ornidazole: Another nitroimidazole with antiparasitic properties.
Uniqueness: 3-(4-nitro-1H-imidazol-1-yl)pyridine is unique due to its combined imidazole and pyridine structure, which provides distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential therapeutic properties set it apart from other similar compounds .
Properties
IUPAC Name |
3-(4-nitroimidazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-5-11(6-10-8)7-2-1-3-9-4-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIVBKSPCXLSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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